molecular formula C18H17NO3S3 B6477747 4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide CAS No. 2640817-66-7

4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B6477747
CAS No.: 2640817-66-7
M. Wt: 391.5 g/mol
InChI Key: RROVGAOIEHKUPQ-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a bithiophene moiety. Its structure comprises a benzene sulfonamide core substituted with an acetyl group at the para position and an ethyl linker connecting the sulfonamide nitrogen to the 5-position of a 2,2'-bithiophene unit. This compound combines the electronic properties of bithiophenes—known for their conjugation and optoelectronic applications—with the bioactivity of sulfonamides, which are often explored for medicinal chemistry applications such as enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

4-acetyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c1-13(20)14-4-7-16(8-5-14)25(21,22)19-11-10-15-6-9-18(24-15)17-3-2-12-23-17/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVGAOIEHKUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the bithiophene moiety, which can be synthesized through a Suzuki-Miyaura coupling reaction . The bithiophene derivative is then reacted with an appropriate sulfonyl chloride to introduce the sulfonamide group . Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The bithiophene moiety can interact with biological membranes or proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bithiophene Derivatives

5-Acetyl-2,2'-Bithiophene (Compound 5 in )
  • Structure : A 2,2'-bithiophene with an acetyl group at the 5-position.
  • Key Differences : Lacks the sulfonamide and ethyl linker present in the target compound.
  • Relevance : The acetyl group may enhance electron-withdrawing effects, influencing conjugation and reactivity.
5-Formyl-2,2'-Bithiophene (Compound 6 in )
  • Structure : Features a formyl group at the 5-position of the bithiophene.
7,14-Bis(5′-Bromo-3′,2′-Dodecyl-[2,2′-Bithiophene]-5-yl)diindolo[...]dione (BAI4 in )
  • Structure : A brominated, dodecyl-substituted bithiophene integrated into a diindolo-naphthyridine core.
  • Key Differences : Designed for polymeric near-infrared emitters, emphasizing optoelectronic applications rather than bioactivity.
  • Relevance : Highlights the versatility of bithiophene in materials science, contrasting with the sulfonamide’s medicinal chemistry focus .

Sulfonamide Derivatives

2-Alkylthio-4-Chloro-5-Methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides ()
  • Structure: Benzenesulfonamides with alkylthio, chloro, and methyl substituents, linked to a phthalazinone-imino group.
  • The target compound’s acetyl and bithiophene groups may instead favor π-π stacking or receptor binding.
  • Synthesis : Prepared via condensation reactions in acetic acid or dioxane, similar to methods that could be adapted for the target compound .
2-(Benzenesulfonyl)-N-[4-(4-Ethoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]acetamide ()
  • Structure : A benzenesulfonyl acetamide linked to a thiazole ring.
  • Key Differences : The thiazole and ethoxyphenyl groups suggest antimicrobial or kinase inhibition applications, diverging from the target compound’s bithiophene-mediated electronic properties .

Anti-Inflammatory Thiophenes ()

Compounds 2, 4, and 14 from Echinops grijisii (e.g., 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene) demonstrated significant inhibition of nitrite production in RAW 264.7 cells.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity/Application Reference
Target Compound Benzene sulfonamide Acetyl, 2-{[2,2'-bithiophene]-5-yl}ethyl Hypothesized optoelectronic/bioactive -
5-Acetyl-2,2'-bithiophene Bithiophene Acetyl Natural product; untested
2-Alkylthio-4-chloro-5-methyl-benzenesulfonamide Benzenesulfonamide Alkylthio, chloro, methyl, phthalazinone Synthetic intermediate
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene Bithiophene Hydroxybutynyl Anti-inflammatory (IC₅₀ ~10 μM)
BAI4 Diindolo-naphthyridine Brominated bithiophene, dodecyl Near-infrared emitter

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